molecular formula C21H33N5O B6448539 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2549052-07-3

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2,6-dimethylpyrimidine

Cat. No.: B6448539
CAS No.: 2549052-07-3
M. Wt: 371.5 g/mol
InChI Key: ZKPWOZWQPAUCSA-UHFFFAOYSA-N
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Description

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 2- and 6-positions and a complex piperidine-piperazine-alkyne side chain at the 4-position. This structure combines rigidity (from the alkyne linker) and flexibility (from the piperidine/piperazine moieties), making it a candidate for targeted drug design, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-4-24-12-14-25(15-13-24)9-5-6-16-27-20-7-10-26(11-8-20)21-17-18(2)22-19(3)23-21/h17,20H,4,7-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPWOZWQPAUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Pharmacological Relevance Reference
Target Compound 4-(4-ethylpiperazin-1-yl)but-2-yn-1-yloxy-piperidine, 2,6-dimethylpyrimidine Enhanced solubility and receptor binding due to ethylpiperazine; rigidity from alkyne
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one 4-methylpiperazine, pyrazino-pyrimidinone core Reduced lipophilicity compared to ethyl-substituted analogs; kinase inhibition potential
7-(1-Ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Ethylpiperidine, pyrido-pyrimidinone core Increased steric bulk; potential CNS penetration
2-Aminopyrimidine derivatives with 3-(4-methylpiperazin-1-yl)propoxyphenyl Methylpiperazine-propoxy linker, 2-aminopyrimidine Improved metabolic stability; tested in anti-inflammatory models
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, thieno-pyrimidine core Enhanced electron-withdrawing effects; kinase selectivity

Key Observations :

Substituent Effects: Ethylpiperazine (target compound) vs. methylpiperazine (Table 1, Row 2): Ethyl substitution improves solubility and may enhance receptor affinity due to increased hydrophobic interactions . Alkyne Linker (target compound) vs.

Core Heterocycle Modifications: Pyrimidine (target compound) vs. Thieno-pyrimidine (Row 5): The thieno-pyrimidine core in Row 5 introduces sulfur, altering electronic properties and binding selectivity .

Pharmacokinetic Profiles :

  • Compounds with methanesulfonyl-piperazine (Row 5) exhibit higher metabolic stability due to sulfonyl groups resisting oxidative degradation .

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